molecular formula C9H10N4O3 B017497 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile CAS No. 112735-05-4

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile

Cat. No.: B017497
CAS No.: 112735-05-4
M. Wt: 222.2 g/mol
InChI Key: PTUIMZOFGDTLCJ-UHFFFAOYSA-N
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Description

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Polyamides

One significant application of related compounds is in the synthesis of polyamides containing uracil and adenine side groups. A study by Hattori and Kinoshita (1979) discussed the synthesis of polyamides using dimethyl methylenesuccinate with uracil and adenine, leading to polyamides with molecular weights ranging from 1000–5000. These polyamides showed solubility in water, indicating potential utility in various chemical and industrial processes (Hattori & Kinoshita, 1979).

Anti-Hepatitis B Virus Activity

In the realm of medicinal chemistry, derivatives of similar compounds have been explored for antiviral properties. El‐Sayed, Ramiz, and Abdel-Rahman (2009) investigated new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives, which showed moderate to high activity against the hepatitis B virus. This highlights the potential of these compounds in developing antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Novel Green Synthesis Methodologies

The development of environmentally friendly synthesis methods is another crucial application. Suman et al. (2017) reported a green and efficient one-pot synthesis method for creating novel dihydrophthalazine-1,4-diones, a process that contributes to sustainable chemical manufacturing practices (Suman, Vijayabhaskar, Syam Kumar, & Venkateswara Rao, 2017).

Thermal Stability Analysis

Studying the thermal stability of chemical compounds is vital for various applications, including material science and drug development. Salih and Al-Sammerrai (1986) conducted thermal analyses on derivatives of pyrimidines, providing insights into their stability under different conditions. This information is crucial for the safe and effective use of these compounds in various fields (Salih & Al-Sammerrai, 1986).

Mechanism of Action

The synthesized compounds were predicted for biological properties and proved to be an ideal G protein‐coupled receptor kinase2 (GRK2) inhibitor . Out of all, the compound 3 f showed the most preeminent properties when compared to Paroxetine, studied using molecular docking .

Future Directions

The findings from the research not only prophesize new methods for the synthesis of bioactive‐amides using a cross‐coupling strategy but also demonstrate their novel applications as a human GRK2 inhibitor . This suggests potential future directions in the development of new pharmaceuticals targeting G protein‐coupled receptor kinase2 (GRK2).

Properties

IUPAC Name

3-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUIMZOFGDTLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368263
Record name 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112735-05-4
Record name 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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